molecular formula C9H8BrClN4O B5570657 1-(2-bromoethyl)-4-(3-chlorophenyl)-1,4-dihydro-5H-tetrazol-5-one

1-(2-bromoethyl)-4-(3-chlorophenyl)-1,4-dihydro-5H-tetrazol-5-one

Cat. No. B5570657
M. Wt: 303.54 g/mol
InChI Key: NBYHKJITZBLMEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-bromoethyl)-4-(3-chlorophenyl)-1,4-dihydro-5H-tetrazol-5-one, also known as BCT, is a tetrazole derivative that has gained significant interest in the scientific community due to its potential use as a therapeutic agent. BCT has been shown to exhibit various biological activities, including antitumor, anti-inflammatory, and antimicrobial effects.

Scientific Research Applications

Molecular Docking and Cyclooxygenase-2 Inhibition

Tetrazole derivatives have been explored for their potential biological activity, particularly in docking studies related to the inhibition of cyclooxygenase-2 (COX-2) enzyme. Al-Hourani et al. (2015) investigated the crystal structure of two tetrazole derivatives, highlighting their planar structure and the potential for biological activity through molecular docking studies. These findings suggest that similar compounds, including "1-(2-bromoethyl)-4-(3-chlorophenyl)-1,4-dihydro-5H-tetrazol-5-one," could be studied for their interaction with biological enzymes and potential as COX-2 inhibitors, pointing towards applications in developing new pharmaceuticals (Al-Hourani et al., 2015).

Metal–Organic Coordination Polymers

The construction of metal–organic coordination polymers using tetrazole derivatives presents another avenue of research. Sun et al. (2013) synthesized and characterized various metal–organic coordination polymers using substituted tetrazole–benzoate ligands. These compounds demonstrated diverse characteristics based on different metal centers and ligand substituents, including luminescent properties and magnetic behaviors. This research highlights the potential of utilizing "this compound" in the synthesis of coordination polymers with possible applications in materials science, particularly in the development of new luminescent materials or magnetic materials (Sun et al., 2013).

Synthesis of Precursors to Tetrazole Monomers

Egorov et al. (2020) explored the alkylation of 1H-tetrazole and its derivatives with halogenated alcohols, leading to precursors for various tetrazole monomers. This research underscores the synthetic utility of tetrazole compounds in preparing precursors for further chemical synthesis, potentially applicable in polymer science and materials chemistry. The methodologies described could be adapted to synthesize derivatives of "this compound" for various applications, including the development of new polymers or materials with unique properties (Egorov et al., 2020).

properties

IUPAC Name

1-(2-bromoethyl)-4-(3-chlorophenyl)tetrazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClN4O/c10-4-5-14-9(16)15(13-12-14)8-3-1-2-7(11)6-8/h1-3,6H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBYHKJITZBLMEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=O)N(N=N2)CCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.